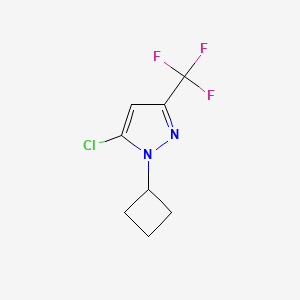

5-Chloro-1-cyclobutyl-3-(trifluoromethyl)-1H-pyrazole

Description

Properties

Molecular Formula |

C8H8ClF3N2 |

|---|---|

Molecular Weight |

224.61 g/mol |

IUPAC Name |

5-chloro-1-cyclobutyl-3-(trifluoromethyl)pyrazole |

InChI |

InChI=1S/C8H8ClF3N2/c9-7-4-6(8(10,11)12)13-14(7)5-2-1-3-5/h4-5H,1-3H2 |

InChI Key |

UNNHFACAIPKMTL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)N2C(=CC(=N2)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-cyclobutyl-3-(trifluoromethyl)-1H-pyrazole typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Cyclobutyl group addition: This step involves the alkylation of the pyrazole ring with a cyclobutyl halide, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 5 undergoes nucleophilic displacement under basic conditions. This reactivity is leveraged to introduce functional groups such as amines or alkoxy moieties:

-

Example : Reaction with potassium iodide in DMF at 20°C for 2 hours yields 2-chloro-N-(5-cyclobutyl-1H-pyrazol-3-yl)pyrrolo[1,2-f] triazin-4-amine with 100% conversion .

-

Conditions : Polar aprotic solvents (DMF, DMSO) and mild temperatures (20–60°C) are optimal for retaining regioselectivity .

Key Data:

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives. For example, coupling with 1-methyl-1H-pyrazole-4-boronic acid yields N-(1-cyclobutyl-1H-pyrazol-4-yl)-2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)benzamide .

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides under microwave-assisted conditions .

Key Data:

Cyclization and Ring Formation

The cyclobutyl group facilitates ring-expansion reactions under acidic or oxidative conditions:

-

Cyclopropane Formation : Treatment with Meldrum’s acid and aldehydes generates fused pyrazole-cyclopropane hybrids .

-

Pyrazole Ring Functionalization : Lithiation at the 4-position followed by electrophilic quenching introduces aldehydes, sulfonates, or boronate esters .

Key Data:

Functional Group Transformations

The trifluoromethyl group enhances electrophilicity, enabling transformations such as:

-

Hydrolysis : Conversion to carboxylic acids under strongly acidic conditions (H₂SO₄/H₂O).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring selectively.

Key Data:

| Transformation | Reagents | Product | Yield | Conditions | Source |

|---|---|---|---|---|---|

| Hydrolysis | H₂SO₄ / H₂O | 3-Trifluoromethyl carboxylic acid | 65% | Reflux, 12h | |

| Hydrogenation | H₂ / Pd-C | Partially saturated pyrazole | 90% | Ethanol, 50 psi, 6h |

Biological Activity and Pharmacological Relevance

Modifications of this compound have shown enhanced bioactivity:

Scientific Research Applications

5-Chloro-1-cyclobutyl-3-(trifluoromethyl)-1H-pyrazole exhibits a range of biological activities that make it valuable for research and potential therapeutic applications.

Antitumor Activity

Recent studies have indicated that this compound demonstrates significant antitumor properties. It has been evaluated for its efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth.

- Case Study : In vitro studies revealed that the compound inhibited the proliferation of breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range, indicating potent cytotoxicity. The proposed mechanism involves the induction of apoptosis and disruption of cell cycle progression.

Anti-inflammatory Effects

The anti-inflammatory potential of 5-Chloro-1-cyclobutyl-3-(trifluoromethyl)-1H-pyrazole is attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

- Mechanism of Action : The trifluoromethyl group enhances interaction with biological targets involved in inflammatory pathways, leading to reduced production of pro-inflammatory mediators such as prostaglandins.

Antimicrobial Activity

This compound has also shown antimicrobial properties against various bacterial strains, making it a candidate for further development in antimicrobial therapies.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Applications in Agriculture

Due to its biological activities, 5-Chloro-1-cyclobutyl-3-(trifluoromethyl)-1H-pyrazole is being explored as a potential agrochemical agent. Its antimicrobial properties can be utilized to develop new pesticides or fungicides aimed at protecting crops from bacterial and fungal pathogens.

Mechanism of Action

The mechanism of action of 5-Chloro-1-cyclobutyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and cyclobutyl groups can contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Table 1: Key Pyrazole Derivatives and Substituent Profiles

Physicochemical Properties

- Electron-Withdrawing Effects : The CF₃ and Cl groups increase the electrophilicity of the pyrazole ring, enhancing interactions with biological targets. Cyclobutyl’s moderate steric bulk may balance solubility and rigidity compared to linear alkyl or bulky aryl groups .

- Thermal and Chemical Stability : CF₃ and chloro substituents improve thermal stability, as seen in analogs like SC-560, which retain activity under physiological conditions. Cyclobutyl’s strain energy (due to ring puckering) might slightly reduce stability compared to unstrained substituents .

Biological Activity

5-Chloro-1-cyclobutyl-3-(trifluoromethyl)-1H-pyrazole (CAS No. 1437455-98-5) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a cyclobutyl group and a trifluoromethyl substituent, contributing to its pharmacological properties.

Biological Activity

The biological activity of 5-Chloro-1-cyclobutyl-3-(trifluoromethyl)-1H-pyrazole has been explored in various studies, focusing on its interaction with specific biological targets and its efficacy in different assays.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. In particular, compounds with similar structural motifs have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Although specific data for this compound is limited, analogs have demonstrated Minimum Inhibitory Concentrations (MICs) in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

There is growing interest in the anticancer potential of pyrazole derivatives. Structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance antiproliferative effects against cancer cell lines. For instance, related compounds have shown IC50 values below 50 nM against various cancer cell lines . The presence of the trifluoromethyl group is believed to play a role in increasing lipophilicity and improving cellular uptake.

Case Studies and Experimental Data

- In Vitro Studies:

-

Mechanistic Insights:

- The mechanism of action for pyrazole derivatives often involves inhibition of key enzymes or receptors involved in cancer proliferation and microbial resistance. For example, docking studies have suggested effective interactions with target proteins, enhancing the understanding of their pharmacodynamics .

-

Toxicological Assessments:

- Toxicity studies are crucial for determining the safety profile of new compounds. Preliminary assessments indicate that while some derivatives show promising activity, they may also possess cytotoxic effects at higher concentrations, necessitating further investigation into their therapeutic windows .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-1-cyclobutyl-3-(trifluoromethyl)-1H-pyrazole?

- Methodology : The synthesis typically involves halogenation and cyclization steps. A two-step approach can be adapted from analogous pyrazole derivatives:

Halogenation : React 3-bromo-5-chloropyrazole with trifluoromethyl chloride to introduce the trifluoromethyl group .

Cyclobutyl Introduction : Substitute the methyl or phenyl group in similar compounds (e.g., 1-methyl derivatives) with cyclobutyl via nucleophilic substitution under alkaline conditions. For example, use formaldehyde and cyclobutylamine to form the 1-cyclobutyl moiety, as seen in Vilsmeier-Haack formylation .

- Key Considerations : Optimize reaction temperature (e.g., 60–80°C) and solvent polarity (DMF or THF) to enhance cyclobutyl group incorporation .

Q. How is the crystal structure of this compound confirmed?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For pyrazole derivatives, crystals are grown via slow evaporation in ethanol or dichloromethane. The structure is refined using software like SHELX, with bond angles and torsional parameters validated against DFT calculations .

- Data Interpretation : Compare experimental bond lengths (e.g., C–Cl: ~1.72 Å, C–CF₃: ~1.54 Å) with computational models to confirm steric and electronic effects of the cyclobutyl group .

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- Use fume hoods and personal protective equipment (nitrile gloves, safety goggles) due to irritant properties (R36/37/38) .

- Store in airtight containers at –20°C to prevent degradation. Avoid contact with oxidizing agents .

- In case of skin exposure, rinse immediately with 0.1 M sodium thiosulfate .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodology :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions to introduce the cyclobutyl group .

- Solvent Effects : Compare yields in polar aprotic (DMF) vs. non-polar (toluene) solvents. For example, DMF may enhance trifluoromethyl group stability but increase side reactions .

- Temperature Gradients : Conduct reactions at 50°C, 70°C, and 90°C to identify optimal thermal conditions. Higher temperatures (>80°C) may degrade the cyclobutyl ring .

Q. How to resolve contradictions in spectroscopic data between synthetic batches?

- Analytical Workflow :

¹H/¹³C NMR : Compare chemical shifts for the cyclobutyl protons (δ ~3.5–4.0 ppm) and trifluoromethyl carbons (δ ~120 ppm, q, J = 288 Hz) .

Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 293.05) and rule out impurities .

XRD Validation : If NMR data conflicts, SCXRD can unambiguously confirm regiochemistry and substituent positions .

Q. What in vitro models are suitable for evaluating biological activity?

- Approach :

- Enzyme Inhibition : Screen against carbonic anhydrase isoforms (CAH1, CAH2) due to structural similarity to 5-(4-chlorophenyl)pyrazole derivatives .

- Cellular Assays : Use HEK293 or SH-SY5Y cells to test neuroactivity, as trifluoromethylpyrazoles are known mGluR5 modulators .

- Dose-Response : Perform IC₅₀ assays (0.1–100 µM) with positive controls (e.g., CDPPB for mGluR5) .

Q. How can computational modeling predict substituent effects on reactivity?

- Methodology :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model the electron-withdrawing effects of the trifluoromethyl group and steric strain from the cyclobutyl ring .

- SAR Studies : Compare docking scores (AutoDock Vina) of derivatives with modified substituents (e.g., 1-phenyl vs. 1-cyclobutyl) on target proteins like prostaglandin G/H synthase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.